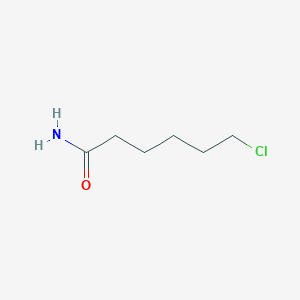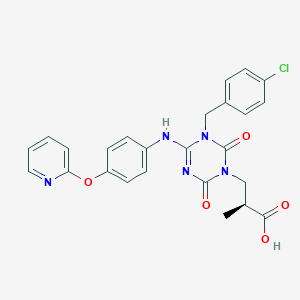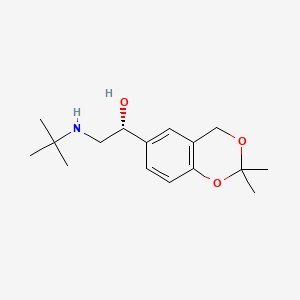
(1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol
Vue d'ensemble
Description
(1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol, also known as L-ABOA, is a chiral compound that belongs to the class of phenethylamines. It has been the subject of scientific research due to its potential use in medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol involves its binding to the 5-HT2A receptor. This receptor is a G protein-coupled receptor that activates the phospholipase C pathway, leading to the production of inositol triphosphate and diacylglycerol. This results in the release of calcium ions from intracellular stores and the activation of protein kinase C. The overall effect of (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol on the 5-HT2A receptor is the modulation of neurotransmitter release, leading to altered perception and cognition.
Effets Biochimiques Et Physiologiques
(1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol has been shown to have hallucinogenic effects in animal studies. These effects include altered perception, cognition, and behavior. (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.
Avantages Et Limitations Des Expériences En Laboratoire
(1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol has been used in animal studies to investigate the role of the 5-HT2A receptor in the regulation of mood, perception, and cognition. However, the use of (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol in lab experiments is limited by its psychoactive effects, which can complicate the interpretation of results. Additionally, the synthesis of (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol is complex and requires specialized equipment and expertise.
Orientations Futures
Future research on (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol may focus on its potential use in drug development for the treatment of psychiatric disorders. The high affinity of (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol for the 5-HT2A receptor makes it a promising candidate for the development of new medications that target this receptor. Additionally, further research may be conducted to investigate the biochemical and physiological effects of (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol, particularly in relation to its effects on neurotransmitter release and receptor signaling pathways.
Conclusion:
(1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol is a chiral compound that has been the subject of scientific research due to its potential use in medicinal chemistry and drug development. It has a high affinity for the 5-HT2A receptor and has been shown to have hallucinogenic effects in animal studies. Further research may be conducted to investigate the potential use of (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol in drug development and to elucidate its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
(1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol has been studied for its potential use in medicinal chemistry and drug development. It is known to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol has been shown to have hallucinogenic effects in animal studies, which has led to its classification as a psychoactive substance.
Propriétés
IUPAC Name |
(1R)-2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)17-9-13(18)11-6-7-14-12(8-11)10-19-16(4,5)20-14/h6-8,13,17-18H,9-10H2,1-5H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNNRZNBSYVOCP-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2=C(O1)C=CC(=C2)[C@H](CNC(C)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



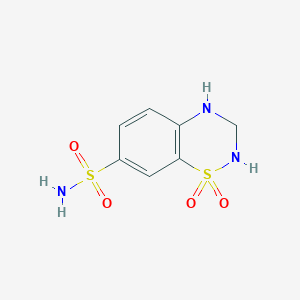
![(11bR)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3326128.png)

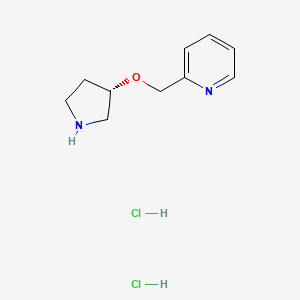
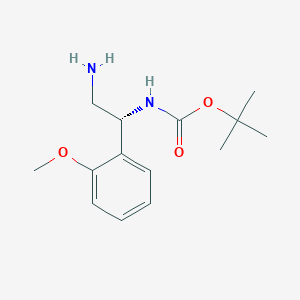
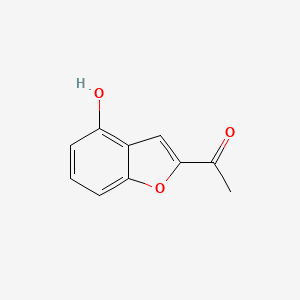
![4-Ethyl-1-oxa-3,8-diaza-spiro[4.5]decan-2-one](/img/structure/B3326165.png)
![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B3326170.png)
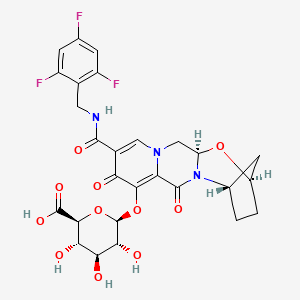
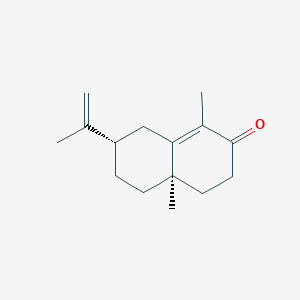
![(4AS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B3326194.png)

